1-Methyl-2-benzoylaminomethyl-5-phenyl-1H-2,3-dihydro-1,4-benzodiazepine dihydrochloride
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Overview
Description
1-Methyl-2-benzoylaminomethyl-5-phenyl-1H-2,3-dihydro-1,4-benzodiazepine dihydrochloride is a compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other central nervous system disorders . This specific compound is characterized by its unique chemical structure, which includes a benzodiazepine core with various substituents that enhance its pharmacological properties.
Preparation Methods
The synthesis of 1-Methyl-2-benzoylaminomethyl-5-phenyl-1H-2,3-dihydro-1,4-benzodiazepine dihydrochloride involves several steps. One common method includes the use of isocyanide reagents. The process typically begins with the condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions . This method is advantageous due to its scalability and the satisfactory yield of the final product. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure consistency and efficiency .
Chemical Reactions Analysis
1-Methyl-2-benzoylaminomethyl-5-phenyl-1H-2,3-dihydro-1,4-benzodiazepine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methyl 1-bromocycloalkanecarboxylates and zinc, which facilitate the formation of spiro-δ-lactams . The major products formed from these reactions often include derivatives with enhanced pharmacological properties, such as improved sedative or anxiolytic effects .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate for the synthesis of other benzodiazepine derivatives . In biology and medicine, it is studied for its potential therapeutic effects, including its use as a sedative, hypnotic, anticonvulsant, and muscle relaxant . Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting central nervous system disorders .
Mechanism of Action
The mechanism of action of 1-Methyl-2-benzoylaminomethyl-5-phenyl-1H-2,3-dihydro-1,4-benzodiazepine dihydrochloride involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the brain . By enhancing the effect of GABA, an inhibitory neurotransmitter, the compound exerts its sedative and anxiolytic effects. This interaction leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability .
Comparison with Similar Compounds
Similar compounds to 1-Methyl-2-benzoylaminomethyl-5-phenyl-1H-2,3-dihydro-1,4-benzodiazepine dihydrochloride include midazolam, alprazolam, and diazepam . While these compounds share a benzodiazepine core, they differ in their substituents and pharmacological profiles. For example, midazolam is known for its rapid onset and short duration of action, making it suitable for use as an anesthetic . Alprazolam, on the other hand, is commonly used for the treatment of anxiety disorders due to its potent anxiolytic effects . The uniqueness of this compound lies in its specific substituents, which contribute to its distinct pharmacological properties .
Properties
CAS No. |
83736-21-4 |
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Molecular Formula |
C24H25Cl2N3O |
Molecular Weight |
442.4 g/mol |
IUPAC Name |
N-[(1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepin-2-yl)methyl]benzamide;dihydrochloride |
InChI |
InChI=1S/C24H23N3O.2ClH/c1-27-20(17-26-24(28)19-12-6-3-7-13-19)16-25-23(18-10-4-2-5-11-18)21-14-8-9-15-22(21)27;;/h2-15,20H,16-17H2,1H3,(H,26,28);2*1H |
InChI Key |
KRDGVJCYDHTUAF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CN=C(C2=CC=CC=C21)C3=CC=CC=C3)CNC(=O)C4=CC=CC=C4.Cl.Cl |
Origin of Product |
United States |
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